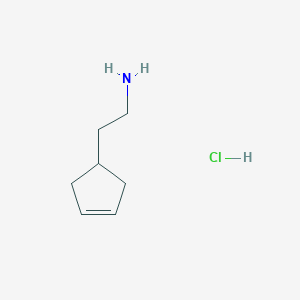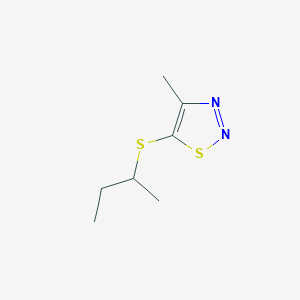
(1-(1H-indol-3-ilcarbonil)azetidin-3-il)(4-(pirimidin-2-il)piperazin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(1H-Indole-3-carbonyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a synthetic compound with a complex chemical structure, comprising an indole moiety, an azetidine ring, and a piperazine-pyrimidine fragment
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: In biological research, it is used to study interactions with biological macromolecules, such as proteins and nucleic acids, due to its structural complexity.
Industry: Industrially, it finds use in the synthesis of advanced materials and fine chemicals, where precise molecular design is critical.
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could affect multiple biochemical pathways.
Pharmacokinetics
The indole nucleus is known to be an important heterocyclic compound having broad-spectrum biological activities , suggesting that it could have favorable pharmacokinetic properties.
Result of Action
Given the diverse biological activities associated with indole derivatives , it is likely that this compound could have a wide range of molecular and cellular effects.
Análisis Bioquímico
Biochemical Properties
It is known that indole derivatives, which this compound is a part of, have diverse biological activities . They have been found to interact with multiple receptors, which could potentially influence a variety of biochemical reactions .
Cellular Effects
Indole derivatives have been shown to have a broad range of effects on cells, including antiviral, anti-inflammatory, and anticancer activities .
Molecular Mechanism
Indole derivatives have been shown to bind with high affinity to multiple receptors, which could potentially influence a variety of biochemical reactions .
Metabolic Pathways
Indole derivatives are known to be involved in a variety of metabolic pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Preparation of this compound generally involves multistep organic synthesis. A typical route may include the following steps:
Formation of Indole Derivative: Starting with the functionalization of indole, particularly at the 3-position, using appropriate electrophilic reagents to introduce a carbonyl group.
Synthesis of Azetidine Intermediate: Formation of the azetidin-3-yl unit through cyclization reactions, often requiring precise temperature control and catalysts to ensure selectivity and yield.
Coupling with Piperazine-Pyrimidine: The final coupling step involves the reaction of the indole-azetidine intermediate with 4-(pyrimidin-2-yl)piperazine, typically under acidic or basic conditions, to form the desired compound.
Industrial Production Methods: Scaling up to industrial production necessitates optimization of these steps to maximize yield and purity. This might involve:
Continuous Flow Synthesis: For better control over reaction parameters and improved efficiency.
Catalyst Optimization: Using homogeneous or heterogeneous catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing advanced methods such as column chromatography and recrystallization to ensure high purity of the final product.
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation to form various oxidized derivatives, depending on the conditions and reagents used.
Reduction: Reductive conditions can be used to modify the carbonyl group, converting it into alcohols or other reduced forms.
Substitution: The azetidine ring and piperazine moiety can participate in nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution Conditions: Using bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products: The reactions yield a range of products including substituted indoles, reduced carbonyl derivatives, and various functionalized piperazine-azetidine intermediates, which can further be utilized in complex synthetic sequences.
Comparación Con Compuestos Similares
Indole-3-acetic acid: An indole derivative known for its role in plant growth regulation.
Azetidine-2-carboxylic acid: A naturally occurring azetidine derivative with biological significance.
(1-Benzylpiperidin-4-yl)pyrimidine: Similar in having a piperidine-pyrimidine structure but lacks the indole and azetidine rings.
Propiedades
IUPAC Name |
[1-(1H-indole-3-carbonyl)azetidin-3-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c28-19(25-8-10-26(11-9-25)21-22-6-3-7-23-21)15-13-27(14-15)20(29)17-12-24-18-5-2-1-4-16(17)18/h1-7,12,15,24H,8-11,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMROSPCHHXLIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3CN(C3)C(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(3-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2359044.png)

![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2359047.png)
![N-(p-tolyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2359048.png)


![4-[4-(Tert-butoxy)benzoyl]morpholine-3-carbonitrile](/img/structure/B2359053.png)
![2-Chloro-N-[(2,3-dimethylimidazol-4-yl)methyl]propanamide](/img/structure/B2359054.png)

![N-(2-chloro-6-methylphenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2359057.png)


![4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2359063.png)
![N-Methyl-2-[methyl(prop-2-enoyl)amino]benzamide](/img/structure/B2359066.png)
